molecular formula C19H22N4O2 B6454556 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549044-49-5

2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454556
CAS No.: 2549044-49-5
M. Wt: 338.4 g/mol
InChI Key: RYOQDSDOVNXBBX-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl and methoxy groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Other carboxamides: Compounds with similar carboxamide groups but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-10-13(25-5)6-7-14(12)20-18(24)15-8-9-17-21-16(19(2,3)4)11-23(17)22-15/h6-11H,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOQDSDOVNXBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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